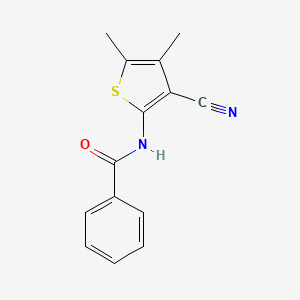

N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

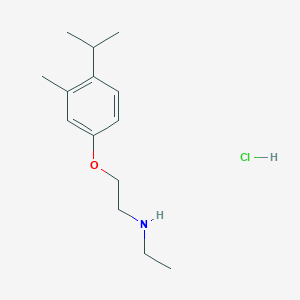

“N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide” is a chemical compound with the molecular formula C9H10N2OS . It has a molecular weight of 194.26 . The compound is also known by its IUPAC name, N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide .

Synthesis Analysis

The synthesis of “N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide” and similar compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . This process can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis

The molecular structure of “N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide” is represented by the InChI code 1S/C9H10N2OS/c1-5-6(2)13-9(8(5)4-10)11-7(3)12/h1-3H3,(H,11,12) . This indicates that the compound contains a thiophene ring, a cyano group, and an amide group .Chemical Reactions Analysis

“N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide” and similar compounds are often used as reactants in the formation of a variety of heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis

“N-(3-cyano-4,5-dimethyl-2-thienyl)benzamide” is a solid at room temperature . The compound should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiophene derivatives, such as N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide, have been reported to exhibit antimicrobial properties . These compounds can be synthesized to target a variety of microbial pathogens, offering potential use in the development of new antimicrobial agents. The structural flexibility of thiophene allows for the creation of a wide range of derivatives, each with the potential to interact with different microbial enzymes or receptors.

Anti-inflammatory and Analgesic Effects

The compound has shown promise in the treatment of inflammation and pain. Studies suggest that thiophene derivatives can act as anti-inflammatory and analgesic agents . This application is particularly relevant in the pharmaceutical industry, where there is a constant demand for more effective and safer analgesics and anti-inflammatory drugs.

Antihypertensive Properties

N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide may also be used in the management of high blood pressure . Thiophene derivatives have been identified to possess antihypertensive effects , which could be harnessed to develop new medications for hypertension .

Antitumor and Anticancer Potential

One of the most significant applications of this compound is in the field of oncology. Thiophene derivatives have been found to have antitumor and anticancer activities . They can be designed to interfere with cancer cell proliferation and survival, making them valuable leads in cancer drug discovery.

Corrosion Inhibition

Apart from medical applications, N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide has uses in industrial settings as well. It can act as a corrosion inhibitor for metals . This is particularly useful in protecting industrial machinery and infrastructure from the damaging effects of corrosion.

Material Science: Light-Emitting Diodes (LEDs)

In material science, thiophene derivatives are utilized in the fabrication of light-emitting diodes (LEDs) . The electronic properties of thiophene make it an excellent component for organic LEDs, which are used in a variety of display and lighting technologies.

Mecanismo De Acción

Target of Action

It is known that cyanoacetamide-n-derivatives, a class to which this compound belongs, are considered important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Mode of Action

The mode of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with its targets, leading to a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .

Biochemical Pathways

It is known that derivatives of cyanoacetamide have drawn the attention of biochemists due to their diverse biological activities .

Pharmacokinetics

The compound’s molecular weight (19425) and its physical form (solid) suggest that it may have good bioavailability .

Result of Action

It is known that many derivatives of cyanoacetamide have diverse biological activities .

Action Environment

It is known that the compound is stored at room temperature and is shipped at normal temperature, suggesting that it is stable under these conditions .

Propiedades

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9-10(2)18-14(12(9)8-15)16-13(17)11-6-4-3-5-7-11/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNBKLKSJPVVIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)

![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5380892.png)

![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylthiophene-2-carboxamide](/img/structure/B5380901.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5380907.png)

![7-acetyl-6-(2-butoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5380910.png)

![4-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane dihydrochloride](/img/structure/B5380926.png)

![6-(4-chlorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5380934.png)

![methyl {2-bromo-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5380944.png)